molecular formula C22H22N2O3S B3997781 1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B3997781
M. Wt: 394.5 g/mol
InChI Key: CVDALOSXCQUFCQ-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl and naphthalen-1-yl groups. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of Naphthalen-1-yl Group: The naphthalen-1-yl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzenesulfonyl)-N-(phenyl)piperidine-4-carboxamide
  • 1-(benzenesulfonyl)-N-(naphthalen-2-yl)piperidine-4-carboxamide
  • 1-(benzenesulfonyl)-N-(2-methylphenyl)piperidine-4-carboxamide

Uniqueness

1-(benzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

1-(benzenesulfonyl)-N-naphthalen-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-22(23-21-12-6-8-17-7-4-5-11-20(17)21)18-13-15-24(16-14-18)28(26,27)19-9-2-1-3-10-19/h1-12,18H,13-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDALOSXCQUFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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